molecular formula C24H26N2O3 B5411311 ethyl (E)-3-(7-methoxy-3-phenyl-3,3a,4,5-tetrahydrobenzo[g]indazol-2-yl)but-2-enoate

ethyl (E)-3-(7-methoxy-3-phenyl-3,3a,4,5-tetrahydrobenzo[g]indazol-2-yl)but-2-enoate

Cat. No.: B5411311
M. Wt: 390.5 g/mol
InChI Key: DPVWZLLFOBTEGS-JQIJEIRASA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl (E)-3-(7-methoxy-3-phenyl-3,3a,4,5-tetrahydrobenzo[g]indazol-2-yl)but-2-enoate is a complex organic compound with a unique structure that includes a benzo[g]indazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl (E)-3-(7-methoxy-3-phenyl-3,3a,4,5-tetrahydrobenzo[g]indazol-2-yl)but-2-enoate typically involves multi-step organic reactions. One common approach is to start with the preparation of the benzo[g]indazole core, followed by functionalization to introduce the methoxy and phenyl groups. The final step involves the esterification of the but-2-enoate moiety. Specific reaction conditions, such as the use of catalysts, solvents, and temperature control, are crucial to achieving high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as the use of continuous flow reactors and automated synthesis, can enhance efficiency and scalability. Purification techniques like crystallization and chromatography are employed to ensure the compound meets industrial standards.

Chemical Reactions Analysis

Types of Reactions

Ethyl (E)-3-(7-methoxy-3-phenyl-3,3a,4,5-tetrahydrobenzo[g]indazol-2-yl)but-2-enoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its reactivity and properties.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent choice, and reaction time are optimized based on the desired transformation.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce more saturated analogs.

Scientific Research Applications

Ethyl (E)-3-(7-meth

Properties

IUPAC Name

ethyl (E)-3-(7-methoxy-3-phenyl-3,3a,4,5-tetrahydrobenzo[g]indazol-2-yl)but-2-enoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H26N2O3/c1-4-29-22(27)14-16(2)26-24(17-8-6-5-7-9-17)21-12-10-18-15-19(28-3)11-13-20(18)23(21)25-26/h5-9,11,13-15,21,24H,4,10,12H2,1-3H3/b16-14+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DPVWZLLFOBTEGS-JQIJEIRASA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C=C(C)N1C(C2CCC3=C(C2=N1)C=CC(=C3)OC)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)/C=C(\C)/N1C(C2CCC3=C(C2=N1)C=CC(=C3)OC)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H26N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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